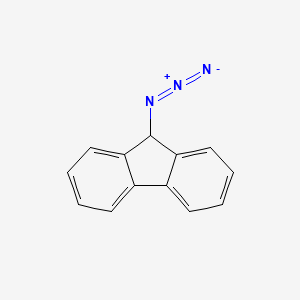

9-azido-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-azido-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJUGTQVVISLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402009 | |

| Record name | 9-azido-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24040-37-7 | |

| Record name | NSC88983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-azido-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 9 Azido 9h Fluorene

Thermal and Photochemical Transformations of Fluorene (B118485) Azides

The application of heat or light to fluorene azides serves as a gateway to a rich landscape of chemical transformations. These energetic inputs typically lead to the extrusion of molecular nitrogen, generating a highly reactive fluorenyl nitrene intermediate. The fate of this intermediate is dictated by a combination of factors including the specific substitution pattern on the fluorene ring, the presence of other reactants, and the reaction conditions.

Generation and Reactivity of Fluorenyl Nitrenes

Fluorenyl nitrenes are electron-deficient species with a monovalent nitrogen atom, making them highly reactive. nih.gov They are typically generated in situ from the corresponding fluorene azides through thermolysis or photolysis. aakash.ac.in The reactivity of these nitrenes is characterized by their tendency to undergo reactions that satisfy the electron deficiency of the nitrogen atom.

Recent advancements have even led to the synthesis of a stable crystalline nitrene, MSFluindN, through the photolysis of the corresponding arylazide. nih.gov This remarkable stability, allowing for its characterization by single-crystal X-ray crystallography, is attributed to kinetic stabilization by a bulky aryl substituent and electron delocalization. nih.gov

A prominent reaction pathway for fluorenyl nitrenes is intramolecular rearrangement. For instance, the photolysis of 2-azidofluorene (B1206312) at cryogenic temperatures in an argon matrix leads to the formation of 2-fluorenylnitrene. researchgate.netacs.org This nitrene can then undergo a complex rearrangement to form didehydroazepines, which are a type of ketenimine. researchgate.netacs.org This transformation is not a single-step process; it proceeds through the formation of an intermediate benzazirine. researchgate.netacs.org The benzazirine intermediate can then open to form the more stable seven-membered ring of the ketenimine. researchgate.netacs.org Interestingly, heavy-atom tunneling has been observed to play a role in the ring expansion of fluorenylazirines to ketenimines, even at extremely low temperatures. researchgate.net

Table 1: Intermediates in the Photolysis of 2-Azidofluorene

| Intermediate | Description | Method of Observation |

|---|---|---|

| 2-Fluorenylnitrene | The initial reactive species formed after nitrogen extrusion. | Matrix Isolation IR Spectroscopy |

| Benzazirine | A three-membered ring intermediate formed from the nitrene. | Matrix Isolation IR Spectroscopy |

Fluorenyl nitrenes, being highly electrophilic, can participate in a variety of intermolecular reactions. aakash.ac.in These include insertion reactions into C-H bonds, which are a direct method for forming C-N bonds. wikipedia.org The nature of the nitrene, whether it is in a singlet or triplet spin state, dictates the mechanism and stereospecificity of the insertion. wikipedia.org Singlet nitrenes typically undergo concerted insertion with retention of stereochemistry, while triplet nitrenes react via a stepwise mechanism involving hydrogen abstraction followed by radical recombination. wikipedia.org

Nitrenes also undergo addition reactions with alkenes to form aziridines. aakash.ac.in Similar to insertion reactions, the stereochemistry of the resulting aziridine (B145994) is dependent on the spin state of the reacting nitrene. aakash.ac.in

Like carbenes, nitrenes can exist in either a singlet or a triplet spin state, which have different reactivities. aakash.ac.inpurdue.edu The ground state of most arylnitrenes is a triplet. purdue.edu The interconversion between these spin states, known as intersystem crossing, is a dynamic process influenced by various factors. rsc.org

For fluorenylidene, a related carbene, the triplet ground state is only slightly lower in energy than the singlet state. wikipedia.org The rate of intersystem crossing between the singlet and triplet states of carbenes can be influenced by temperature and the presence of trapping agents. wikipedia.org Similar principles apply to fluorenyl nitrenes, where the interplay between the singlet and triplet states is crucial in determining the final product distribution of their reactions. The deactivation rates of the singlet and triplet states can determine the direction of the interconversion. rsc.org In some systems, this interconversion can be controlled by light of different wavelengths. ruhr-uni-bochum.deresearchgate.net

Intermolecular Insertion and Addition Reactions of Nitrenes

Formation and Reactivity of Carbene Intermediates

While the primary reactive intermediate from the decomposition of 9-azido-9H-fluorene is a nitrene, the possibility of forming carbene intermediates under certain conditions exists, particularly through rearrangements or subsequent reactions. Carbenes are neutral species containing a divalent carbon atom and are also highly reactive. libretexts.org

The generation of carbenes can be achieved from diazo compounds, which are structurally related to azides. libretexts.org For example, 9-diazo-9H-fluorene is a well-known precursor to fluorenylidene, a carbene that has been extensively studied. wikipedia.org The reactivity of carbenes includes cyclopropanation reactions with alkenes and insertion into C-H bonds. libretexts.orgresearchgate.net The reactivity of carbenes can also be modulated by the use of metal catalysts. acs.org

Cycloaddition Chemistry Involving the Azido (B1232118) Moiety

The azido group in this compound can participate in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition. This reaction is a powerful tool in synthetic chemistry for the construction of five-membered heterocyclic rings. While specific examples for this compound are not prevalent in the provided search results, the reactivity of azides in general is well-established. For instance, other azido-fluorene derivatives are used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloadditions (CuAAC) and strain-promoted alkyne-azide cycloadditions (SPAAC). medchemleader.comchemicalbook.com

The related compound, 9-diazo-9H-fluorene, readily undergoes 1,3-dipolar cycloaddition with various dipolarophiles. researchgate.net For example, its reaction with 2-arylideneindane-1,3-diones leads to the exclusive formation of novel spiropyrazole derivatives in good yields. researchgate.net This highlights the potential of the fluorene scaffold in cycloaddition chemistry.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-azidofluorene |

| 9-diazo-9H-fluorene |

| Fluorenyl Nitrene |

| 2-Fluorenylnitrene |

| MSFluindN |

| Didehydroazepine |

| Ketenimine |

| Benzazirine |

| Fluorenylidene |

| Aziridine |

| 2-arylideneindane-1,3-dione |

| Spiropyrazole |

| 9-chloro-9-borafluorene (B3180121) |

| 9-azido-9-borafluorene |

| Trimethylsilyl (B98337) azide (B81097) |

| 2,2′-dibromobiphenyl |

| 2,2′-dilithiobiphenyl |

| n-Butyllithium |

| Boron trichloride |

| 9-(phenylethynyl)-9H-fluoren-9-ol |

| N-methyl-7-azaindole |

| BF3·Et2O |

| 3-[3-(trifluoromethyl)diazirin-3-yl]phenyl-9-oxo-9H-fluorene-2-carboxylate |

| p-Tolyl(trifluoromethyl)carbene |

| Fluorenyl(trifluoromethyl)carbene |

| 3-Methoxy-9-fluorenylidene |

| Pentafluorophenylnitrene |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fluorene Azides

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgrsc.org This reaction proceeds under mild conditions, is tolerant of a wide array of functional groups, and works well in aqueous environments, which has led to its widespread use in materials science, medicinal chemistry, and bioconjugation. organic-chemistry.orgrsc.orgplos.org The catalytic cycle dramatically accelerates the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle. organic-chemistry.org This intermediate undergoes subsequent steps that lead to the exclusive formation of the 1,4-regioisomer. beilstein-journals.org Various copper(I) sources and ligands can be employed to facilitate the reaction. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state, although its poor water solubility can be a limitation. plos.org To address this, more water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) have been developed, allowing the reaction to proceed efficiently in aqueous media without the need for organic co-solvents that might be detrimental to sensitive substrates like enzymes. plos.org

In the context of fluorene-containing molecules, the CuAAC reaction is well-tolerated. For instance, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-azidopropanoic acid, which features a fluorenylmethoxycarbonyl (Fmoc) protecting group, readily participates in CuAAC to form triazole-linked glycopeptides, demonstrating the compatibility of the fluorene scaffold in this type of transformation. chemicalbook.com The reaction of this compound with various terminal alkynes under CuAAC conditions is expected to proceed efficiently, yielding a range of 9-(1,4-disubstituted-1H-1,2,3-triazol-1-yl)-9H-fluorene derivatives.

Table 1: Catalyst Systems and Conditions for CuAAC This table is representative of typical CuAAC conditions and may be adapted for specific substrates.

| Component | Example | Purpose/Role | Typical Conditions |

|---|---|---|---|

| Copper Source | CuSO₄·5H₂O / Sodium Ascorbate | In situ reduction of Cu(II) to the active Cu(I) catalyst. | 0.1-5 mol% Cu(II), 1-10 mol% Ascorbate |

| Copper Source | CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | Direct use of a Cu(I) salt. | 0.1-5 mol% |

| Ligand | TBTA, THPTA | Stabilizes the Cu(I) catalytic species and prevents disproportionation. | 1-5 mol% |

| Solvent | t-BuOH/H₂O, DMSO, CH₂Cl₂, Acetonitrile | Varies depending on substrate solubility. | Room temperature to mild heating |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in Fluorene Systems

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This distinct regioselectivity makes RuAAC an invaluable tool for synthesizing specific triazole isomers that are inaccessible through the copper-catalyzed route. organic-chemistry.org The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. nih.govresearchgate.net

The mechanism of RuAAC is fundamentally different from that of CuAAC. It is proposed to proceed through an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govorganic-chemistry.org This key step determines the regiochemical outcome, where the initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov Subsequent reductive elimination from this intermediate releases the 1,5-disubstituted triazole product and regenerates the active catalyst. nih.govorganic-chemistry.org

A significant advantage of the RuAAC is its broad substrate scope, which includes internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. nih.govorganic-chemistry.org The reaction tolerates a wide variety of functional groups. While tertiary azides show lower reactivity, primary and secondary azides, such as this compound (a secondary azide), are expected to be excellent substrates for this transformation. nih.gov The reaction of this compound with a terminal alkyne under RuAAC conditions would therefore be predicted to selectively yield the corresponding 9-(1,5-disubstituted-1H-1,2,3-triazol-1-yl)-9H-fluorene.

Table 2: Comparison of CuAAC and RuAAC Cycloaddition Reactions

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |

| Alkyne Substrate | Terminal alkynes | Terminal and internal alkynes |

| Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/Ascorbate) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |

| Key Intermediate | Copper acetylide / Six-membered cupracycle | Six-membered ruthenacycle |

| Mechanism | Stepwise, involving copper acetylide | Concerted oxidative coupling |

Uncatalyzed 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azides and alkynes, first conceptualized by Rolf Huisgen, can proceed thermally without a metal catalyst. nih.gov However, this uncatalyzed reaction is generally sluggish, requiring elevated temperatures, and it lacks regioselectivity. organic-chemistry.orgnih.gov When an asymmetrical alkyne is used, the reaction typically produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, often in nearly a 1:1 ratio, which complicates purification. organic-chemistry.org

The reactivity in uncatalyzed cycloadditions can be enhanced by using electron-deficient dipolarophiles or, more significantly, by employing strained alkynes in what is known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov Highly strained cyclooctynes, such as bicyclo[6.1.0]non-4-yne (BCN) or azadibenzocyclooctyne (ADIBO), react rapidly with azides at room temperature without a catalyst. nih.gov This bioorthogonal reaction has found extensive use in labeling biological systems where the toxicity of metal catalysts is a concern. nih.gov

For this compound, an uncatalyzed reaction with a simple terminal alkyne would likely require harsh conditions and result in a mixture of isomers. In contrast, its reaction with a strained cycloalkyne via SPAAC would be expected to proceed quickly under mild conditions. The principles of 1,3-dipolar cycloadditions are also demonstrated by analogous systems; for example, 9-diazo-9H-fluorene readily undergoes cycloaddition with various dipolarophiles to form spiropyrazole derivatives, highlighting the accessibility of the C9 position for such reactions. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Fluorene-Azide Framework

Reactivity at the C9 Position and the Azide Group

The this compound molecule possesses two primary sites for chemical reactivity: the C9 position of the fluorene ring and the azide functional group. The reactivity at each site is distinct and can be selectively addressed with appropriate reagents.

C9 Position: The methylene (B1212753) bridge at the C9 position of the fluorene core is notably acidic for a hydrocarbon, with a pKa value of approximately 22.6 in DMSO. researchgate.net This acidity facilitates the deprotonation of the C9-H bond by a suitable base to form a fluorenyl anion. This anion is a potent nucleophile and can react with a variety of electrophiles. Furthermore, the C9 position can be functionalized through other pathways, such as radical reactions or condensation reactions. nih.govmdpi.com For example, Knoevenagel condensation of fluorene with aldehydes allows for the formation of a C9=C double bond, creating dibenzofulvene derivatives. mdpi.com

Azide Group: The azide group (-N₃) serves primarily as a 1,3-dipole in cycloaddition reactions, as detailed in the preceding sections. nih.gov The terminal nitrogen atom of the azide is electrophilic, which is key to its reactivity in RuAAC. nih.gov Beyond cycloadditions, the azide group can undergo other transformations, such as the Staudinger reaction with phosphines to form aza-ylides, which can then be hydrolyzed to primary amines, or reduction to amines using various reducing agents.

The choice of reactants and conditions determines which site will react. For example, treating this compound with a strong base would likely lead to deprotonation at C9, while reaction with an alkyne under catalytic conditions would target the azide group for cycloaddition.

Table 3: Comparative Reactivity of C9-H and Azide Groups

| Reactive Site | Type of Reactivity | Common Reactions | Required Reagents |

|---|---|---|---|

| C9-H Bond | Acidic Proton / Nucleophilic Anion (after deprotonation) | Deprotonation-Alkylation, Knoevenagel Condensation, Radical Functionalization | Strong bases (e.g., BuLi), Aldehydes, Radical Initiators |

| Azide Group | 1,3-Dipole, Electrophilic Terminal Nitrogen | CuAAC, RuAAC, SPAAC, Staudinger Reaction, Reduction | Alkynes (with/without catalyst), Phosphines, Reducing Agents |

Lewis Acidity Characteristics in Analogous Fluorene-Boron Azides

To investigate the electronic properties of the fluorene framework, particularly at the C9 position, researchers have synthesized and studied analogues where the carbon atom is replaced by a heteroatom. A key example is 9-azido-9-borafluorene, an analogue of this compound where a boron atom occupies the C9 position. acs.orgnih.gov

9-Borafluorenes are generally strong Lewis acids due to the presence of an empty p-orbital on the trigonal planar boron atom. wikipedia.org The synthesis of 9-azido-9-borafluorene is achieved by reacting 9-chloro-9-borafluorene with trimethylsilyl azide. acs.orgnih.gov Computational and experimental studies have confirmed that 9-azido-9-borafluorene is a potent Lewis acid. acs.orgnih.gov This strong Lewis acidity arises from the electron-deficient nature of the boron center within the borafluorene scaffold. acs.orgnih.gov

In the solid state, 9-azido-9-borafluorene exists as a cyclic trimer, but in solution, it can coexist as a monomer. acs.orgnih.gov The monomeric form is highly reactive, partly due to the juxtaposition of a strongly Lewis acidic boron center and an adjacent, potentially Lewis basic azide group. nih.gov The Lewis acidity has been demonstrated by its ability to form stable adducts with Lewis bases such as pyridine (B92270) and t-butyl pyridine. acs.orgnih.gov The study of such boron analogues provides valuable insight into the electronic environment of the C9 position in fluorene systems and highlights how replacing the carbon with a boron atom dramatically alters the chemical properties from a nucleophilic/acidic carbon center to a strongly electrophilic/Lewis acidic boron center. acs.orgnih.gov

Advanced Spectroscopic and Computational Characterization of 9 Azido 9h Fluorene

Structural Elucidation through Diffraction Techniques

Diffraction techniques are paramount in determining the three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com For fluorene (B118485) derivatives, these methods reveal crucial details about their solid-state conformation and packing.

Single-Crystal X-ray Diffraction Analysis of Azidofluorene Derivatives

Table 1: Representative Crystallographic Data for Fluorene Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | Monoclinic | P2₁/c | Nearly planar fluorene skeleton. nih.gov | nih.gov |

| 9-azido-9-borafluorene | Not specified | Not specified | Exists as a cyclic trimer in the solid state. capes.gov.br | capes.gov.br |

Note: Data for 9-azido-9H-fluorene is not available and is represented by related compounds.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Intermolecular interactions such as hydrogen bonding and π-π stacking are fundamental in dictating the self-assembly of molecules in the solid state. rsc.orgnih.gov In fluorene derivatives, these non-covalent forces play a significant role in stabilizing the crystal structure. researchgate.net

Spectroscopic Probing of Molecular Structure and Electronic States

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 14N Studies

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Full assignments of ¹H and ¹³C NMR spectra for fluorene derivatives have been achieved with the assistance of 2D NMR techniques like COSY, HMQC, and HMBC. uni-ruse.bgresearchgate.net

For this compound, specific NMR data is available from its use in "click" chemistry reactions. rsc.org While a detailed spectral analysis of the pure compound is not provided in the search results, the chemical shifts of related fluorene compounds offer a basis for what to expect. For example, in (9H-fluoren-9-yl)urea, the proton at the 9-position (H-9') appears as a doublet at δ 5.79 ppm. uni-ruse.bg The ¹H NMR spectrum of 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has also been reported. ossila.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Fluorene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| (9H-fluoren-9-yl)urea | ¹H (H-9') | 5.79 (d) | Not specified | uni-ruse.bg |

| (9H-fluoren-9-yl)urea | ¹³C (C-9') | Not specified | Not specified | uni-ruse.bg |

| 2-Azido-1-(4-ethylphenyl)ethan-1-one | ¹H | 7.82 (d), 7.31 (d), 4.53 (s), 2.71 (q), 1.25 (t) | CDCl₃ | beilstein-journals.org |

| 2-Azido-1-(4-ethylphenyl)ethan-1-one | ¹³C | 193.0, 151.5, 132.2, 128.6, 128.3, 54.9, 29.2, 15.2 | CDCl₃ | beilstein-journals.org |

Note: This table includes data for related compounds to provide context for the expected spectral features of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying species with unpaired electrons, such as free radicals and triplet states. uni-frankfurt.debhu.ac.inlibretexts.org The photolysis of azides can lead to the formation of nitrene intermediates, which are often paramagnetic and can be studied by ESR.

While direct ESR studies on this compound were not found, research on the photolysis of other fluorene derivatives and related azides provides a framework for understanding potential paramagnetic intermediates. For instance, the photolysis of 9-azidophenanthrene has been shown to generate a nitrene, which was observed by ESR spectroscopy. lookchem.com Similarly, the photolysis of bis(diazo) compounds in glasses at cryogenic temperatures has been studied by ESR, revealing the stepwise formation of biradicals. researchgate.net The generation of borane (B79455) radical anions and their reactions have also been investigated using ESR spectroscopy. These studies highlight the utility of ESR in characterizing transient paramagnetic species formed during chemical reactions or upon irradiation.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups and Reaction Intermediates

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. The azide (B81097) group has a characteristic strong, sharp absorption band.

The IR spectrum of an azide is distinguished by a prominent antisymmetric stretching vibration (νₐₛ) of the N₃ group, typically appearing in the region of 2100 cm⁻¹. beilstein-journals.orgmdpi.com For example, 2-azido-1-(4-ethylphenyl)ethan-1-one shows a strong azide peak at 2099 cm⁻¹. beilstein-journals.org In the context of graphene functionalized with an azide-containing polyfluorene, the azide band is readily detectable. csic.es The IR spectra of various fluorene derivatives have been recorded to confirm their structures. thieme-connect.deutexas.edu The IR spectrum of 9-fluorenone (B1672902), a related compound, is also well-documented. nist.gov

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |

| Azide (N₃) | Antisymmetric stretch | ~2100 | 2-Azido-1-(4-ethylphenyl)ethan-1-one (2099 cm⁻¹) | beilstein-journals.org |

| Azide (N₃) | Antisymmetric stretch | Not specified | Graphene functionalized with poly(9,9-bis-(6-azidohexyl)fluorene) | csic.es |

| Carbonyl (C=O) | Stretch | ~1720 | 9-Fluorenone | nist.gov |

Electronic and Photophysical Characterization

The electronic and photophysical properties of this compound are determined by the foundational fluorene π-system, with perturbations introduced by the azido (B1232118) group at the C9 position. Spectroscopic and photophysical investigations reveal insights into the molecule's interaction with light and its subsequent energy dissipation pathways.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of fluorene-based compounds is characterized by strong absorptions in the ultraviolet region, corresponding to π–π* electronic transitions within the aromatic system. Unsubstituted fluorene exhibits sharp, distinct absorption maxima at approximately 289 nm and 301 nm. mdpi.com The introduction of substituents can modulate the position and intensity of these bands.

For derivatives where the C9 position is altered, the effect on the absorption spectrum depends on the nature of the substituent and its interaction with the fluorene π-system. Modifications at the C9 position that extend conjugation, such as in dibenzofulvene derivatives, can lead to a significant bathochromic (red-shift) of the absorption bands. mdpi.com In copolymers incorporating 9,9-di-n-hexylfluorene, a high-energy absorption band is observed between 304 nm and 327 nm. rsc.org Given that the azido group at the C9 position in this compound is not directly conjugated with the aromatic rings, its impact on the primary π–π* transition wavelengths is expected to be minimal compared to substituents at other positions like C2 or C7. The spectrum would largely retain the characteristic features of the fluorene scaffold.

Table 1: UV-Vis Absorption Data for Fluorene and Related Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Citation |

| Fluorene (A-0) | Various | 289 nm, 301 nm | mdpi.com |

| 9,9-di-n-hexylfluorene | DMF | ~304 nm | rsc.org |

| Copolymer [(BF2L)-(hex2Fl)]n | DMF | 327 nm | rsc.org |

| Dibenzofulvene Derivatives (A-1–A-6) | Various | 299–414 nm | mdpi.com |

Photoluminescence (PL) Spectroscopy for Emission Properties

The fluorene moiety is known for its strong blue fluorescence, making it a popular building block for light-emitting materials. wikipedia.org However, the emission properties are highly sensitive to substitution. Research on related azido-fluorene compounds indicates that the azide group can act as a fluorescence quencher.

For instance, studies on 2,7-diazido-9,9-dioctyl-9H-fluorene revealed that it exhibits no fluorescence, an effect attributed to the electron-rich nature of the azide groups which introduces non-radiative decay pathways. researchgate.net Similarly, other non-fluorescent azido-fluorene probes have been developed where the azide's quenching effect is a key feature of the molecular design. researchgate.net While these examples involve substitution at positions other than C9, the principle of fluorescence quenching by the azide group is well-established. It is therefore anticipated that this compound would exhibit weak photoluminescence or be non-emissive due to efficient quenching of the excited state by the C9-azido substituent. In some copolymers, emission from the fluorene unit is quenched, suggesting a photoinduced electron transfer (PET) mechanism may be involved. rsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Azidofluorene Nitrenes

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining the absolute configuration of chiral molecules. wikipedia.org This technique has been applied to study the chiral triplet nitrenes generated from azidofluorene precursors. researchgate.net

In a notable study, the chiral triplet nitrene was generated via photochemical cleavage of dinitrogen (N₂) from enantiopure 2-azido-9H-fluorenol under matrix-isolation conditions. researchgate.netresearchgate.net It was previously thought that the VCD spectra of such high-spin, open-shell radicals would be difficult to predict theoretically and might show unusual intensity enhancements. researchgate.net However, the experimental matrix-isolation VCD spectrum of the resulting chiral 2-fluorenol-nitrene did not show extraordinarily strong intensities. researchgate.net Crucially, the experimental spectrum showed a good match with the VCD spectrum predicted by Density Functional Theory (DFT) calculations (B3LYP/6–311++G(2d,p) level of theory). researchgate.net This result was significant as it demonstrated the feasibility of applying VCD spectroscopy and standard computational methods to study the structure of chiral high-spin organic intermediates. researchgate.netresearchgate.net

Computational Chemistry Approaches

Computational chemistry is an indispensable tool for understanding the structure, properties, and reactivity of molecules like this compound and its derivatives, particularly for transient species such as nitrenes.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is widely used to investigate the molecular structure and electronic properties of fluorene-based systems. researchgate.net Common computational approaches employ functionals like B3LYP with basis sets such as 6-31G or 6-311G variants, which provide a reliable balance between accuracy and computational cost for organic molecules. researchgate.netnih.govchemrxiv.org

DFT calculations are used to determine a range of properties:

Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding electronic transitions and reactivity. mdpi.comchemrxiv.org

Energy Gaps: The HOMO-LUMO gap is a key parameter that relates to the molecule's kinetic stability and optical properties. mdpi.com

Reactivity Indices: DFT can be used to study the gas-phase acidities and other reactivity parameters of fluorene derivatives. researchgate.net

Spectroscopic Properties: Time-dependent DFT (TD-DFT) is employed to calculate excited states and simulate UV-Vis absorption spectra, providing insight into electronic transitions. mdpi.comnih.gov

For this compound, DFT would be instrumental in understanding how the azido group influences the electronic structure of the fluorene core and in predicting its vibrational frequencies and absorption characteristics.

Table 2: Common DFT Functionals and Basis Sets for Fluorene Derivatives

| Method | Basis Set | Application | Citation |

| DFT (B3LYP) | 6-31+G(d,p) | Molecular structure, vibrational frequencies, UV-Vis | nih.gov |

| DFT (B3LYP) | 6-31++G(d,p) | Optimal structures, acidity calculations | researchgate.net |

| DFT (B3LYP) | 6-311+G(d,p) | Electronic and optical properties | chemrxiv.org |

| TD-DFT | Not Specified | UV-Vis absorption transitions | mdpi.com |

Ab Initio Calculations for Reaction Pathways and Stability

Ab initio (from first principles) calculations are employed for high-accuracy investigations of reaction mechanisms, especially for processes involving bond breaking and formation, and for characterizing transient species. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide benchmark-quality energetics. acs.org

For this compound, a primary reaction pathway of interest is its photochemical decomposition. The photolysis of aryl azides is a well-known route to generate highly reactive nitrenes. researchgate.net Ab initio calculations can be used to map the potential energy surface for this process:

Photoexcitation: Calculation of the initial excited state (singlet or triplet) upon absorption of UV light. nih.gov

Nitrogen Extrusion: Modeling the cleavage of the N-N₂ bond to form the 9-fluorenylnitrene intermediate and molecular nitrogen.

Intermediate Rearrangements: The resulting nitrene is highly reactive and can undergo subsequent reactions, such as ring expansion to form didehydroazepines. researchgate.net Ab initio calculations can elucidate the transition states and reaction barriers for these complex rearrangements, providing a detailed mechanistic picture that complements experimental observations from techniques like matrix isolation spectroscopy. researchgate.netnih.gov

These high-level calculations are also crucial for determining the stability and electronic state (singlet vs. triplet) of the generated nitrene, which governs its subsequent reactivity. nih.gov

Prediction and Interpretation of Spectroscopic Signatures

The comprehensive structural elucidation of this compound relies on the synergistic application of advanced spectroscopic techniques and high-level computational methods. The inherent reactivity and potential instability of organic azides make this dual approach particularly valuable, where theoretical predictions can guide the interpretation of experimental data and confirm spectral assignments. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting a wide range of spectroscopic properties, including vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). tu-braunschweig.deresearchgate.net

Vibrational Spectroscopy (Infrared)

The infrared (IR) spectrum of this compound is dominated by a highly characteristic absorption band corresponding to the azide functional group. The most prominent feature is the strong, sharp peak arising from the asymmetric stretching vibration (νₐₛ(N₃)) of the azide moiety. cuny.edu For analogous compounds such as 2,7-diazido-9,9-dioctyl-9H-fluorene, this peak appears around 2116 cm⁻¹. This provides a reliable diagnostic marker for the presence of the azide group in the fluorene core.

DFT calculations are routinely employed to predict the vibrational frequencies of molecules. numberanalytics.com Methods like the popular B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately model the IR spectrum. researchgate.net Comparing the computed frequencies with experimental data allows for the confident assignment of not only the prominent azide stretch but also other vibrations, such as C-H aromatic stretches and the skeletal vibrations of the fluorene ring system. researchgate.netresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the fluorene aromatic rings. |

| Asymmetric Azide Stretch (νₐₛ(N₃)) | ~2116 | Strong, sharp absorption characteristic of the N=N=N asymmetric stretch. A key diagnostic peak. |

| Aromatic C=C Stretch | 1600-1450 | In-plane skeletal vibrations of the aromatic rings. |

| Symmetric Azide Stretch (νₛ(N₃)) | ~1280 | Weaker absorption from the symmetric stretching of the azide group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to mapping the carbon-hydrogen framework of this compound. The aromatic region of the ¹H NMR spectrum is expected to show a series of multiplets corresponding to the eight protons of the fluorene backbone, typically in the range of δ 7.0–8.0 ppm. The single proton at the C9 position, being attached to a carbon bearing the electron-withdrawing azide group, would likely appear as a distinct singlet.

To achieve unambiguous assignments, computational methods are paramount. The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding tensors. gaussian.comyoutube.com When these calculations are performed on a DFT-optimized geometry, the resulting theoretical chemical shifts show excellent correlation with experimental values, aiding in the precise assignment of each proton and carbon signal. nih.gov This is particularly useful for differentiating between the structurally similar but magnetically distinct aromatic protons and carbons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fluorene Aromatic Protons | 7.0 - 8.0 | Multiplets (m) / Doublets (d) |

| H9 (Methine Proton) | ~5.0 - 5.5 | Singlet (s) |

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Fluorene Aromatic Carbons | 120 - 150 |

| C9 (Methine Carbon) | ~60 - 70 |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet (UV) region, typical of fluorene derivatives. beilstein-journals.orgnih.gov These absorptions arise from π→π* electronic transitions within the conjugated aromatic system. The introduction of the azide group at the C9 position can subtly influence the energies of these transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. faccts.degoogle.comarxiv.org By calculating the vertical excitation energies and corresponding oscillator strengths (f), TD-DFT allows for the assignment of observed absorption maxima (λₘₐₓ) to specific electronic transitions between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com This analysis provides critical insight into the electronic structure of the molecule. acs.org

| Transition | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| π→π | ~300 - 330 | Strong absorption related to the conjugated fluorene system. |

| n→π | >330 | Weak, often symmetry-forbidden transition involving the non-bonding electrons of the azide group. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9-azido-9H-fluorene, and how can reaction conditions be optimized to minimize side reactions?

- Methodological Answer : The synthesis of this compound typically involves introducing an azide group at the 9-position of the fluorene backbone. A common approach is nucleophilic substitution using sodium azide (NaN₃) under controlled conditions (e.g., polar aprotic solvents like DMF at 60–80°C). Side reactions, such as over-azidation or decomposition, can be mitigated by optimizing stoichiometry (e.g., limiting NaN₃ to 1.1–1.3 equivalents) and reaction time (≤12 hours). Monitoring via TLC or inline IR spectroscopy for the disappearance of the starting material (e.g., 9-bromo-9H-fluorene) is critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the azide substitution by observing the disappearance of the 9-position proton (δ ~4.5 ppm in 9H-fluorene derivatives) and the emergence of a deshielded carbon signal (δ ~120–130 ppm for C-9). 2D techniques (HSQC, HMBC) resolve coupling patterns .

- IR : The azide stretch (ν ~2100–2150 cm⁻¹) is a key diagnostic marker .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves potential disorder at the azide site. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for modeling this compound due to their accuracy in describing azide-related charge transfer and frontier orbitals. Basis sets such as 6-31G(d,p) balance computational cost and precision. Key steps:

- Geometry optimization to confirm the planar fluorene backbone and azide bond angles.

- Calculation of HOMO-LUMO gaps to predict photochemical reactivity (e.g., UV-Vis absorption at ~300–350 nm).

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugation between the azide and aromatic system.

- Validation : Compare computed IR spectra (azide stretch) and excitation energies with experimental data to refine functional selection .

Q. What strategies resolve contradictions between experimental and computational data on the azido group’s impact on fluorene stability?

- Methodological Answer : Contradictions often arise from discrepancies in thermal stability predictions (DFT) versus experimental thermogravimetric analysis (TGA). To address this:

- Cross-Validation : Use multiple DFT functionals (e.g., B3LYP, M06-2X) to assess sensitivity to exchange-correlation terms. Compare decomposition activation energies (ΔE‡) with TGA-measured onset temperatures.

- Kinetic Analysis : Apply the Eyring equation to correlate computed ΔG‡ with experimental Arrhenius parameters.

- Error Source Identification : Check for solvent effects in DFT (often neglected) and impurities in experimental samples (e.g., residual DMF increasing thermal instability) .

Q. How should researchers refine crystal structures of this compound derivatives with disordered azide groups or poor diffraction quality?

- Methodological Answer :

- Disorder Handling : In SHELXL, split the azide moiety into two or three positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.

- Data Collection : Use synchrotron radiation for high-resolution data (d-spacing < 0.8 Å) to resolve overlapping electron density.

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···N contacts) that stabilize the azide conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.